1-(4-methylthiophen-2-yl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylthiophen-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-3-8(10-5-6)4-7(2)9/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIZNKQXECSHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 1 4 Methylthiophen 2 Yl Propan 2 One
Reactions of the Propan-2-one Functionality
The ketone group is a cornerstone of organic synthesis, and its reactivity in 1-(4-methylthiophen-2-yl)propan-2-one is no exception. It serves as an electrophilic center for nucleophilic attacks and as a source of acidic α-protons for enolate formation.
Nucleophilic Addition Reactions and Condensation Processes
The carbonyl carbon of the propan-2-one moiety is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. acs.orgjcu.edu.au This fundamental reaction, known as nucleophilic addition, transforms the carbonyl carbon from sp² to sp³ hybridization, resulting in a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. jcu.edu.au A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydrides, can add to the ketone, providing a route to tertiary alcohols. lumenlearning.com For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield 2-methyl-1-(4-methylthiophen-2-yl)propan-2-ol.
Beyond simple addition, the ketone can participate in condensation reactions. Aldol-type condensations, particularly under acid-catalyzed conditions, are relevant for thiophene-based methyl ketones. chemistrysteps.com Research on related compounds, such as 1-thien-2-ylethanone, has shown they can undergo acid-catalyzed self-condensation. chemistrysteps.com Depending on the reaction conditions, this can lead to a [2+2+2] cyclotrimerization to form 1,3,5-trisubstituted benzene (B151609) derivatives or a single aldol (B89426) condensation to produce β-methylchalcones. chemistrysteps.com For this compound, a crossed-aldol condensation with an aldehyde like benzaldehyde (B42025) would be expected to form a chalcone-like α,β-unsaturated ketone.
Condensation with amines or their derivatives is another important transformation. For example, reaction with hydrazines can form hydrazones. A study detailed the synthesis of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine from the corresponding aldehyde, a process that is analogous to the condensation reactions of ketones. youtube.com
Enolate Chemistry and Alpha-Functionalization
The propan-2-one moiety possesses two sets of α-hydrogens (on the C1 methylene (B1212753) and C3 methyl groups) that can be abstracted by a base to form a resonance-stabilized enolate anion. researchgate.net Enolates are powerful nucleophiles that can react with various electrophiles at the α-carbon, a process known as alpha-functionalization. researchgate.netwikipedia.org
The formation of a specific enolate can be controlled. Deprotonation at the C3 methyl group typically forms the "kinetic" enolate, which is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. nih.gov In contrast, the "thermodynamic" enolate, formed by deprotonation at the more substituted C1 methylene position, is favored under conditions that allow for equilibrium, such as using a weaker base like an alkoxide. nih.gov
Once formed, the enolate can undergo a variety of functionalization reactions:
Alkylation: Reaction with alkyl halides (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) introduces an alkyl group at the α-carbon. This reaction is typically irreversible and works best with strong bases like LDA that completely convert the ketone to its enolate. wikipedia.orgpw.live
Halogenation: In the presence of a base and a halogen source (Cl₂, Br₂, I₂), the α-carbon can be halogenated. researchgate.net Under basic conditions, the reaction can be difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. pw.live
The ability to selectively form either the kinetic or thermodynamic enolate allows for controlled α-functionalization at two different positions, enhancing the synthetic utility of the starting ketone.
Selective Reduction and Oxidation Reactions of the Ketone Moiety
The ketone functionality can be selectively transformed through reduction or oxidation.
Reduction: The carbonyl group is readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which deliver a hydride ion to the carbonyl carbon. lumenlearning.com This would convert this compound into 1-(4-methylthiophen-2-yl)propan-2-ol. For stereoselective reductions, biocatalysis offers a powerful alternative. Studies on analogous 1-(arylsulfanyl)propan-2-ones have demonstrated that whole-cell biocatalysts, such as those containing alcohol dehydrogenases from Lactobacillus kefir or Candida parapsilosis, can produce the corresponding (R)- or (S)-alcohols with high conversion and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net
Oxidation: While ketones are generally resistant to oxidation under mild conditions, they can be cleaved using strong oxidizing agents in a reaction known as the Baeyer-Villiger oxidation. wikipedia.orglibretexts.org This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. organic-chemistry.org The reaction is initiated by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group better able to stabilize a positive charge will preferentially migrate. pw.liveorganic-chemistry.org For this compound, the two migrating groups are a methyl group (CH₃) and a 4-methylthien-2-ylmethyl group (Ar-CH₂).
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migratory Group | Relative Aptitude |
|---|---|
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Aryl | Medium |
| Primary alkyl | Low |
| Methyl | Lowest |
Data sourced from established principles of organic chemistry. chemistrysteps.comorganic-chemistry.org
Based on this trend, the primary 4-methylthien-2-ylmethyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield primarily methyl (4-methylthiophen-2-yl)acetate.
Reactivity of the 4-Methylthiophene Aromatic Ring System
The 4-methylthiophene ring is an electron-rich aromatic system, making it prone to electrophilic substitution. Its reactivity can be further modulated and directed by advanced catalytic methods.
Electrophilic Aromatic Substitution Patterns and Positional Selectivity
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of thiophenes, which are generally more reactive than benzene. uoanbar.edu.iq The outcome of such a reaction on a substituted thiophene (B33073) is governed by the electronic effects of the substituents already present. lumenlearning.comlibretexts.orgminia.edu.eg In this compound, two substituents are attached to the thiophene ring: a methyl group at C4 and an acetonyl (propan-2-one) group at C2.
Methyl Group (at C4): This is an alkyl group, which acts as a weak electron-donating group (activating) through an inductive effect. It directs incoming electrophiles to the ortho positions (C3 and C5). minia.edu.egunizin.org
Acetonyl Group (at C2): The ketone's carbonyl group is electron-withdrawing (deactivating) due to its inductive and resonance effects. A deactivating group at the C2 position directs incoming electrophiles to the C4 and C5 positions. unizin.org
Table 2: Directing Effects of Substituents on the Thiophene Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₂C(O)CH₃ | C2 | Deactivating | C4, C5 |
| -CH₃ | C4 | Activating | C3, C5 |
This table summarizes the expected directing effects based on general principles of electrophilic aromatic substitution. minia.edu.egunizin.org
Common SₑAr reactions include halogenation (e.g., with N-bromosuccinimide), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation. For this specific compound, reaction with an electrophile like Br⁺ is expected to yield 1-(5-bromo-4-methylthiophen-2-yl)propan-2-one as the major product.
Directed Functionalization Strategies, including C-H Activation and Vicinal Difunctionalization
While classical electrophilic substitution is governed by the inherent electronics of the molecule, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for functionalization at positions that are otherwise unreactive. youtube.com These strategies often use a directing group to guide a metal catalyst (commonly palladium) to a specific C-H bond. youtube.com
For thiophene derivatives, palladium-catalyzed direct arylation has become a powerful tool for forming C-C bonds. acs.orgresearchgate.net While the most acidic C-H bond on thiophene is at the α-position (C2 or C5), catalyst control can enable reactions at other sites. nih.govmdpi.com For instance, methods have been developed for the challenging functionalization of C-H bonds at the β-positions (C3 or C4) of the thiophene ring. rsc.org
A particularly advanced strategy is vicinal difunctionalization, which allows for the simultaneous or sequential functionalization of two adjacent C-H bonds. Research has demonstrated the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions using palladium/norbornene cooperative catalysis. acs.org This type of transformation could potentially be applied to this compound to introduce two new functional groups at the C3 and C4 or C4 and C5 positions, depending on the directing group and catalytic system employed. These methods offer a powerful route to highly substituted thiophene derivatives that are inaccessible through traditional electrophilic substitution pathways. rsc.org
Multi-Component Reactions Involving this compound as a Reactive Intermediate
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. As a β-dicarbonyl equivalent, this compound is an ideal substrate for several classical MCRs, most notably the Biginelli and Hantzsch reactions, leading to the formation of diverse heterocyclic scaffolds.
In the context of the Biginelli reaction , this compound can react with an aldehyde and urea (B33335) (or thiourea) under acidic conditions to produce dihydropyrimidinones or their thio-analogs. nih.govwikipedia.org The reaction mechanism typically involves the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enol form of the ketone. Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org The use of thiophene derivatives in such reactions is well-documented, leading to products with potential pharmacological activities. taylorandfrancis.comresearchgate.net
Similarly, in the Hantzsch pyridine (B92270) synthesis , this compound can be condensed with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. rsc.org This reaction typically involves two equivalents of the β-keto compound, or one equivalent each of a β-ketoester and the ketone, to generate 1,4-dihydropyridine (B1200194) derivatives. These products can be subsequently oxidized to the corresponding aromatic pyridines. rsc.org The versatility of the Hantzsch synthesis allows for the creation of a wide array of substituted pyridines. researchgate.net
The potential products from the participation of this compound in these MCRs are illustrated in the table below.
| Multi-Component Reaction | Reactants | Potential Product Structure |
| Biginelli Reaction | This compound, Aldehyde (R-CHO), Urea (or Thiourea) | A 3,4-dihydropyrimidin-2(1H)-one/thione derivative with the 4-methylthiophenyl moiety. |
| Hantzsch Pyridine Synthesis | Two equivalents of this compound, Aldehyde (R-CHO), Ammonia | A symmetrically substituted 1,4-dihydropyridine with two 4-methylthiophenyl groups. This can be subsequently aromatized to the corresponding pyridine. |
Note: The structures depicted are generalized representations of the core scaffolds that would be formed. The actual products would have specific stereochemistry and could be subject to further transformations.
Studies on Reaction Kinetics and Thermodynamic Parameters of Transformations
Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for transformations involving this compound are not extensively reported in the public domain. However, general principles from studies on analogous systems, such as the Biginelli and Hantzsch reactions with other β-dicarbonyl compounds, can provide valuable insights into the expected behavior of this thiophene derivative.
Thermodynamic Parameters: The thermodynamic feasibility of these transformations is governed by the change in Gibbs free energy (ΔG). The formation of stable heterocyclic rings in both the Biginelli and Hantzsch reactions is a strong thermodynamic driving force. rsc.orgacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the thermodynamic parameters for Hantzsch ester reactions, revealing the influence of substituents on the Gibbs free energy of the reaction. rsc.orgacs.org For instance, the stability of the resulting dihydropyridine (B1217469) or dihydropyrimidinone ring system contributes significantly to a negative ΔG, favoring product formation.
The following table presents hypothetical, yet representative, kinetic and thermodynamic data for a multi-component reaction involving a thiophene-based ketone, based on values reported for analogous systems.
| Parameter | Hypothetical Value for a Biginelli-type reaction | Significance |
| Rate Constant (k) | 1.5 x 10-4 M-1s-1 at 298 K | Indicates a moderately paced reaction at room temperature, which could be accelerated with catalysis or increased temperature. |
| Activation Energy (Ea) | 65 kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. Catalysts would lower this value. |
| Enthalpy of Reaction (ΔH) | -120 kJ/mol | A significant negative value indicates that the reaction is exothermic, releasing heat as stable bonds are formed in the product. |
| Entropy of Reaction (ΔS) | -250 J/(mol·K) | A negative entropy change is expected as three reactant molecules combine to form a single, more ordered product molecule. |
| Gibbs Free Energy (ΔG) | -45.5 kJ/mol at 298 K | The negative value of ΔG indicates that the reaction is spontaneous and thermodynamically favorable under standard conditions. |
Disclaimer: The data in this table are illustrative and based on general values for similar multi-component reactions. They are not experimentally determined values for this compound.
Computational and Theoretical Chemistry of 1 4 Methylthiophen 2 Yl Propan 2 One
Quantum Chemical Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) Applications for Geometry Optimization and Conformational Analysis
No published studies utilizing Density Functional Theory (DFT) for the geometry optimization and conformational analysis of 1-(4-methylthiophen-2-yl)propan-2-one were found. Such calculations would typically provide insights into the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles of its most stable conformers.
Analysis of Intramolecular Rotations and Torsional Barriers
There is no available research on the intramolecular rotations and torsional energy barriers of this compound. This type of analysis would be crucial for understanding the molecule's flexibility and the energy required for the rotation around its single bonds, such as the bond connecting the thiophene (B33073) ring to the propan-2-one moiety.
Electronic Structure Analysis and Molecular Orbital Theory
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently the HOMO-LUMO energy gap for this compound, are not present in the surveyed literature. This information is fundamental for predicting the compound's electronic properties and reactivity. researchgate.netresearchgate.net
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)
No studies were found that calculate or discuss the global and local reactivity descriptors for this compound. These descriptors, including chemical hardness, electrophilicity index, and Fukui functions, are derived from electronic structure calculations and are instrumental in predicting the reactive behavior of a molecule. ub.ac.idmdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich and electron-poor regions, which is essential for understanding its intermolecular interactions.
The absence of specific computational and theoretical data for this compound in the public domain prevents the generation of the requested detailed scientific article. While computational studies exist for structurally similar thiophene derivatives, the strict focus on the specified compound cannot be maintained with the currently available information. Further experimental and theoretical research would be required to elucidate the computational and theoretical chemistry of this compound.
Computational Elucidation of Reaction Mechanisms and Pathways
The study of reaction mechanisms using computational methods provides deep insights into the transformation of molecules. For a compound like this compound, computational chemistry could be used to explore various potential reactions, such as cycloadditions, rearrangements, or reactions involving the ketone or thiophene functional groups.
General Methodology: Researchers employ quantum chemical methods, particularly Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The energy differences between these structures allow for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and kinetics.
For instance, in the study of cycloaddition reactions involving furan (B31954) derivatives, which are structurally related to thiophenes, computational methods have been used to distinguish between different possible pathways, such as Diels-Alder and hetero-Diels-Alder reactions. These studies calculate the Gibbs free energy of activation for each potential step to determine the most likely reaction mechanism.
Hypothetical Application to this compound: A computational study on this compound might investigate its behavior in a reaction like the Suzuki cross-coupling, a common reaction for thiophene derivatives. DFT calculations could be performed to model the reaction pathway, identifying the energies of the oxidative addition, transmetalation, and reductive elimination steps.
A hypothetical data table for a theoretical reaction pathway could look like this:
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Reactant Complex | 0.0 |
| Oxidative Addition | TS_OA | +15.2 |
| Oxidative Adduct | -5.4 | |
| Transmetalation | TS_TM | +10.8 |
| Transmetalation Intermediate | -12.1 | |
| Reductive Elimination | TS_RE | +20.5 |
| Products | Product Complex | -25.0 |
This table is illustrative and not based on actual calculations for this compound.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds.
General Methodology for NMR Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. The process typically involves:
Optimization of the molecule's geometry.
Calculation of the magnetic shielding tensors for each nucleus.
Referencing these values to a standard, like tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
Recent benchmark studies have shown that specific functionals, such as WP04, can provide highly accurate predictions of ¹H NMR spectra when combined with an appropriate basis set and a solvent model.
Hypothetical Predicted NMR Data for this compound:
¹H NMR:
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (methyl on thiophene) | 2.2 |
| CH₂ (methylene) | 3.8 |
| CH₃ (acetyl) | 2.1 |
| Thiophene H | 6.8 |
¹³C NMR:
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 205 |
| Thiophene C (ipso-acetyl) | 145 |
| Thiophene C (ipso-methyl) | 140 |
| Thiophene C | 128 |
| Thiophene C | 125 |
| CH₂ | 45 |
| CH₃ (acetyl) | 30 |
This table is illustrative and not based on actual calculations for this compound.
Other Spectroscopic Parameters: Beyond NMR, computational methods can predict other spectroscopic data. Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Ultraviolet-Visible (UV-Vis) spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT).
Advanced Spectroscopic and Analytical Characterization of 1 4 Methylthiophen 2 Yl Propan 2 One
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For 1-(4-methylthiophen-2-yl)propan-2-one, with the molecular formula C₈H₁₀OS, the theoretical exact mass can be calculated with high precision.
Calculated Exact Mass for C₈H₁₀OS:
| Ion Species | Calculated Exact Mass (Da) |
|---|---|
| [M]⁺ | 154.04524 |
| [M+H]⁺ | 155.05299 |
This high degree of accuracy allows for the confident assignment of the elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, an isomer such as 2-methoxy-5-vinylthiophenol (C₈H₁₀OS) would have the identical nominal mass but could be differentiated by HRMS if their exact masses differ slightly or through analysis of their distinct fragmentation patterns. The presence of sulfur is also readily confirmed by the characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁴S isotope) has a relative abundance of approximately 4.5% of the monoisotopic [M]⁺ peak. whitman.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the this compound structure.
The ¹H and ¹³C NMR spectra are predicted based on the known effects of the thiophene (B33073) ring, methyl, and ketone functional groups.
¹H-NMR: The proton spectrum is expected to show four distinct singlet signals, reflecting the lack of adjacent, non-equivalent protons for spin-spin coupling.
Table 5.2.1.1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 (Thiophene) | ~6.85 | Singlet |
| H-5 (Thiophene) | ~6.70 | Singlet |
| -CH₂- (Methylene) | ~3.80 | Singlet |
| -CH₃ (Thiophene) | ~2.20 | Singlet |
¹³C-NMR: The carbon spectrum, typically recorded with proton decoupling, will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon is characteristically found at the downfield end of the spectrum. libretexts.orgchemguide.co.uk
Table 5.2.1.2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~206 |
| C-2 (Thiophene) | ~144 |
| C-4 (Thiophene) | ~139 |
| C-5 (Thiophene) | ~127 |
| C-3 (Thiophene) | ~124 |
| -CH₂- (Methylene) | ~46 |
| -CH₃ (Ketone) | ~29 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would confirm the absence of significant ¹H-¹H spin-spin coupling, as no major cross-peaks are expected. Minor cross-peaks might appear due to long-range coupling between the thiophene protons (H-3 and H-5) or between the thiophene methyl protons and the ring protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the proton signals in Table 5.2.1.1 to their corresponding carbon signals in Table 5.2.1.2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across multiple bonds and piecing the molecular fragments together. Key expected correlations include:
The methylene (B1212753) protons (-CH₂-) showing correlations to the carbonyl carbon (C=O) and the thiophene carbons C-2 and C-3.
The ketone methyl protons (-COCH₃) showing a strong correlation to the carbonyl carbon (C=O).
The thiophene methyl protons showing correlations to C-3, C-4, and C-5 of the thiophene ring.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. universallab.orglibretexts.org
The spectrum of this compound is expected to be dominated by the strong absorption of the ketone's carbonyl group.
Table 5.3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Thiophene) | 3100 - 3050 | Medium-Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Ketone) | 1725 - 1710 | Strong |
| C=C Stretch (Thiophene) | 1600 - 1500 | Medium |
| C-H Bending (Aliphatic) | 1470 - 1350 | Medium |
FTIR is particularly sensitive to polar bonds, making the C=O stretch a very prominent peak. pressbooks.pub Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would be effective for observing the C=C and C-S vibrations of the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from the thiophene ring and the carbonyl group. Thiophene-containing ketones typically exhibit characteristic absorption maxima. nih.govnii.ac.jp
Two primary electronic transitions are anticipated:
A high-intensity π → π * transition associated with the conjugated system of the thiophene ring, expected at a wavelength (λ_max) around 250-270 nm.
A low-intensity n → π * transition, characteristic of the carbonyl group, occurring at a longer wavelength (λ_max), typically around 290-320 nm. semanticscholar.org
The exact position and intensity of these bands are influenced by the solvent polarity.
Advanced Chromatographic Methodologies (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. semanticscholar.org In GC-MS, the compound is first separated on a GC column and then fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint. The fragmentation of ketones is often characterized by alpha-cleavage. whitman.edujove.comjove.com
Table 5.5: Predicted Major Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [C₈H₁₀OS]⁺ | Molecular Ion (M⁺) |
| 111 | [C₆H₇S]⁺ | α-cleavage, loss of •COCH₃ |
| 97 | [C₅H₅S]⁺ | Cleavage of the side chain, 4-methylthiophene cation |
The peak at m/z 111, resulting from the loss of the stable acetyl radical to form a resonance-stabilized thienylmethyl cation, is predicted to be the base peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile compounds or complex mixtures without the need for derivatization. It would be the method of choice for analyzing reaction mixtures during the synthesis of this compound or for quantifying it in various matrices. Using techniques like electrospray ionization (ESI), the primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 155.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
An extensive search of scientific literature and chemical databases did not yield any publicly available X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. nih.gov The process involves crystallizing the purified compound and exposing the crystal to an X-ray beam. The resulting diffraction pattern provides information about the electron density and the arrangement of atoms within the crystal lattice. nih.gov This experimental data is crucial for unambiguously confirming the compound's connectivity and stereochemistry, as well as for understanding intermolecular interactions in the solid state.
While crystallographic data is not available for this compound, structural information for related thiophene derivatives has been reported, often as part of broader chemical synthesis and characterization studies. researchgate.netresearchgate.net However, direct extrapolation of such data to predict the precise crystal packing and conformation of the title compound is not feasible. The successful crystallization of a compound depends on numerous factors, including solvent, temperature, and the intrinsic properties of the molecule itself. nih.gov
Further research involving the synthesis of high-purity this compound followed by systematic crystallization screening would be necessary to obtain single crystals suitable for X-ray diffraction analysis. Such a study would provide invaluable insight into its molecular geometry and solid-state packing arrangement.
Synthetic Applications and Derivatization of 1 4 Methylthiophen 2 Yl Propan 2 One
Role as a Versatile Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 1-(4-methylthiophen-2-yl)propan-2-one establishes it as a versatile precursor for constructing more complex molecular architectures. rsc.org The ketone functionality serves as a handle for condensation reactions, while the thiophene (B33073) ring provides a stable scaffold that can be further functionalized.
A significant application of ketones analogous to this compound is in the Claisen-Schmidt condensation reaction to form chalcones or chalcone-like compounds. epa.gov These reactions typically involve the base-catalyzed condensation of the ketone with an aromatic aldehyde. The resulting α,β-unsaturated ketone system is a key pharmacophore and a precursor for various heterocyclic compounds. For instance, chalcones derived from thiophene ketones are known to react with hydrazine (B178648) derivatives to yield pyrazolines, a class of five-membered nitrogen-containing heterocycles. nih.gov
Furthermore, the methylene (B1212753) group activated by both the adjacent carbonyl and the thiophene ring can participate in various C-C bond-forming reactions, expanding its utility. This reactivity allows for the introduction of diverse substituents, paving the way for the synthesis of intricate molecules with potential applications in materials science and medicinal chemistry. The synthesis of complex pyrrol-3-ones has been demonstrated starting from related aminoacetylenic ketones containing a thiophene-2-yl group, showcasing the role of the thiophene moiety as a foundational unit in building complex heterocyclic systems. mdpi.comresearchgate.net
| Precursor | Reaction Type | Product Scaffold | Reference(s) |
| Thiophene Ketone (analogue) | Claisen-Schmidt Condensation | Chalcone (B49325) | epa.gov |
| Thiophene Chalcone (analogue) | Cyclocondensation with Hydrazine | Pyrazoline | nih.gov |
| Thiophene Acetylenic Ketone (analogue) | Intramolecular Cyclization | Pyrrol-3-one | mdpi.comresearchgate.net |
Derivatization to Access Novel Thiophene Derivatives and Polycyclic Heterocyclic Scaffolds
The derivatization of this compound can be strategically directed at either the ketone side chain or the thiophene ring, providing access to a plethora of novel compounds. researchgate.netnih.gov
Condensation of the ketone with primary amines or their derivatives yields imines (Schiff bases), which are themselves versatile intermediates. nih.gov These imines can be subjected to further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
More elaborate derivatizations aim to construct polycyclic heterocyclic scaffolds by building additional rings onto the initial thiophene framework. researchgate.netnih.gov A common strategy involves a multi-step sequence where the ketone side chain is first modified to incorporate reactive functional groups, which then undergo intramolecular cyclization. For example, a reaction sequence might involve the α-halogenation of the ketone, followed by substitution with a nucleophile that can subsequently react with the thiophene ring or a group attached to it. The synthesis of terthiophenes from 2-acetylthiophene, a related ketone, proceeds through the formation of a 1,4-diketone intermediate which is then cyclized using Lawesson's reagent or phosphorus pentasulfide in a Paal-Knorr type synthesis to form a central thiophene ring, linking the units. nih.gov This demonstrates how the ketone function can be used to build larger, conjugated polycyclic systems.
| Starting Material (or Analogue) | Reagents | Resulting Scaffold | Reference(s) |
| Thiophene Ketone | Primary Amine | Imine (Schiff Base) | nih.gov |
| 2-Acetylthiophene | Mannich reaction, Stetter reaction | 1,4-Dithienyl-1,4-butanedione | nih.gov |
| 1,4-Dithienyl-1,4-butanedione | Lawesson's Reagent | Terthiophene (Polycyclic) | nih.gov |
| Isatoic Anhydride (B1165640), Amine, CS₂/KOH | N/A (General method) | Thioxo-dihydroquinazolin-one | nih.gov |
Formation of Poly-substituted Thiophenes and Their Structural Diversity
The synthesis of poly-substituted thiophenes is a key area in materials and medicinal chemistry, and precursors like this compound offer a platform to achieve significant structural diversity. researchgate.netnih.gov The molecule already possesses two substituents: the methyl group at position 4 and the propan-2-one group at position 2. The remaining positions on the thiophene ring (positions 3 and 5) are available for further functionalization.
Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, can introduce new functional groups onto the thiophene ring. The directing effects of the existing alkyl and ketone-bearing substituents will influence the regioselectivity of these reactions.
Once a functional group, such as a bromine atom, is introduced, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions. nih.gov For example, a brominated derivative of this compound could undergo Suzuki or Stille coupling reactions to introduce new aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity. nih.govnih.gov This modular approach allows for the systematic modification of the thiophene core, leading to the generation of large libraries of poly-substituted thiophenes for screening and optimization in drug discovery or materials science. The synthesis of tetrasubstituted thiophenes has been achieved through various methods, including the intramolecular cyclization of ketene (B1206846) N,S-acetals, highlighting the demand for highly substituted thiophene structures. nih.gov
Utilization in Multi-Step Organic Synthesis for Diverse Chemical Structures
The true synthetic power of this compound is realized in its application in multi-step reaction sequences to build diverse and complex chemical structures. researchgate.netyoutube.com Organic synthesis often relies on a series of carefully planned steps to transform simple starting materials into complex targets. youtube.com The combination of functional groups in the title compound allows it to be integrated into longer synthetic pathways. youtube.com
A hypothetical multi-step synthesis could commence with a condensation reaction at the ketone, followed by modification of the resulting product, and concluding with a functionalization of the thiophene ring. For instance, a sequence could be:
Condensation: Reaction of this compound with an aromatic aldehyde to form a chalcone-type α,β-unsaturated ketone.
Cyclization: Reaction of the chalcone with a binucleophile, such as phenylhydrazine, to construct a pyrazoline ring, yielding a tri-cyclic system.
Functionalization: Halogenation of the thiophene ring's 5-position.
Cross-Coupling: A Suzuki or Sonogashira coupling reaction at the 5-position to introduce another aromatic or acetylenic group, yielding a complex, poly-aromatic heterocyclic structure. mdpi.com
This strategic, step-by-step assembly allows for the precise construction of molecules with tailored electronic, optical, or biological properties. The use of related thiophene derivatives as building blocks in the total synthesis of natural products and complex pharmaceutical agents underscores the importance of such multi-step strategies. lkouniv.ac.in
Potential Applications in Materials Science and Engineering
Precursor for Conjugated Polymers and Organic Electronic Materials (e.g., Thiophene-Fluorene Copolymers)
Conjugated polymers, particularly those incorporating thiophene (B33073) units, are foundational materials in organic electronics due to their excellent electrical and optical properties. nih.govnih.gov Polythiophenes and their copolymers, such as thiophene-fluorene copolymers, are integral to devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The compound 1-(4-methylthiophen-2-yl)propan-2-one can serve as a valuable precursor for synthesizing such polymers.
While direct polymerization of this compound is not typical, its structure allows for straightforward chemical modification to yield polymerizable monomers. The thiophene ring can be halogenated (e.g., brominated) at the 5-position, creating a reactive site for established polymerization techniques. nih.govmdpi.com The ketone group on the side chain offers a unique point of functionality that can be retained in the final polymer for further modification or to influence polymer properties.
Several catalytic systems are employed for the synthesis of thiophene-based conjugated polymers from functionalized monomers. These methods are crucial for controlling the polymer's structure, such as its regioregularity, which significantly impacts its electronic performance. nih.govnih.gov
Table 1: Common Polymerization Methods for Thiophene-Based Conjugated Polymers
| Polymerization Method | Catalyst/Reagent | Description | Reference |
|---|---|---|---|
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | A chain-growth polymerization involving the reaction of a thiophene-based Grignard reagent. It is effective for producing highly regioregular poly(3-alkylthiophene)s. | cmu.edu |
| Stille Coupling | Pd(PPh₃)₄ | A cross-coupling reaction between an organostannane (e.g., a distannylthiophene) and an organohalide (e.g., a dibromofluorene). | mdpi.com |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | A cross-coupling reaction involving a boronic acid or ester derivative with an organohalide, often used to introduce aryl substituents or build copolymers. | mdpi.com |
| Direct Arylation Polymerization (DArP) | Palladium-based catalysts | A more atom-economical method that involves the direct coupling of C-H bonds with C-Halogen bonds, avoiding the need for organometallic intermediates. | nih.gov |
By converting this compound into a suitable monomer, such as its 5-bromo derivative, it could be copolymerized with other monomers like 2,7-dibromo-9,9-dioctylfluorene to produce thiophene-fluorene copolymers. aau.edu.et The presence of the ketone-containing side chain could influence the polymer's solubility, morphology, and electronic energy levels, providing a tool to fine-tune the final material's properties for specific device applications. nih.gov
Role in Supramolecular Chemistry and Controlled Self-Assembly
Supramolecular chemistry, which involves non-covalent interactions to organize molecules into well-defined, higher-order structures, is critical for developing functional nanomaterials. nih.gov Thiophene-based molecules are known to self-assemble into various nanostructures, such as nanowires, 2-D crystals, and nanoparticle aggregates, driven by π-π stacking of the thiophene rings and van der Waals forces between side chains. figshare.comuh.edu The specific molecular structure dictates the morphology of the resulting assembly. nih.govrsc.org
For this compound, the key structural features influencing self-assembly would be:
The Thiophene Ring: The aromatic ring facilitates π-π stacking, a primary driving force for the assembly of conjugated molecules.
The Ketone Group: The polar ketone group can introduce dipole-dipole interactions, providing an additional directional force to guide the assembly process. This is distinct from the purely van der Waals interactions of simple alkyl side chains.
The Methyl Group: The methyl group on the thiophene ring can influence the packing geometry due to steric effects and can also affect the electronic properties of the thiophene ring, thereby modulating the strength of π-π interactions.
The interplay of these interactions could lead to unique, controlled self-assembly behaviors. figshare.comrsc.org For instance, studies on other functionalized thiophene oligomers have shown that the nature of terminal groups and the presence of non-bonding interactions are crucial in forming nano/microfibers with tunable optoelectronic properties. nih.gov Therefore, this compound could be a valuable building block for designing new supramolecular materials where the ketone group can be used to direct the assembly into specific, functional architectures.
Development of Functionalized Materials via Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful strategy for synthesizing a library of functional polymers from a single, common precursor polymer. nih.gov This approach avoids the need to synthesize and polymerize numerous individual monomers, allowing for the systematic tuning of material properties. nih.govresearchgate.net The process involves creating a polymer with reactive handles in its side chains, which can then be converted into various other functional groups. cmu.edu
A hypothetical polymer synthesized from a monomer derivative of this compound would feature pendant ketone groups along its backbone. The ketone is a versatile functional group that can undergo a wide range of chemical transformations, making it an excellent reactive handle for post-polymerization modification.
For example, the ketone functionality can be targeted by various reactions to introduce new chemical moieties, thereby altering the polymer's properties, such as solubility, conductivity, or sensory response. d-nb.inforesearchgate.net
Table 2: Potential Post-Polymerization Reactions for Ketone-Functionalized Polythiophenes
| Reaction Type | Reagents | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|---|
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine | pH-responsive materials, bioconjugation | cmu.edu |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | Crosslinking, further "click" chemistry modifications | mdpi.com |
| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary Alcohol | Altering polarity and solubility | researchgate.net |
| Oxime Formation | Hydroxylamine (H₂NOH) | Oxime | Creating metal-chelating sites, dynamic covalent chemistry | researchgate.net |
This strategy has been successfully used in other polymer systems. For instance, polymers with aldehyde groups have been sequentially modified to introduce ketone and then oxime functionalities. researchgate.net Similarly, carboxylic acid groups have been introduced onto polythiophene backbones via post-polymerization modification of ester precursors to enhance their performance as matrix materials in mass spectrometry. d-nb.info By leveraging the reactivity of the pendant ketone, a polythiophene derived from this compound could be similarly tailored for a wide array of advanced applications.
Future Research Directions and Unexplored Chemical Space for 1 4 Methylthiophen 2 Yl Propan 2 One
Development of More Sustainable and Atom-Economical Synthetic Protocols for the Compound
Future synthetic research concerning 1-(4-methylthiophen-2-yl)propan-2-one should prioritize the development of environmentally benign and efficient methodologies. Green chemistry principles, such as atom economy and the use of renewable resources, will be central to these endeavors.
Key areas for investigation include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of simpler, readily available thiophene (B33073) precursors would offer a highly atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials.
One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions that assemble the this compound scaffold from simple building blocks would significantly enhance synthetic efficiency and reduce waste generation. nih.gov
Biocatalysis and Flow Chemistry: The exploration of enzymatic transformations for the synthesis or modification of the thiophene core could lead to highly selective and sustainable processes. Furthermore, the implementation of continuous flow technologies could enable safer, more scalable, and efficient production. An innovative biocatalytic method has been developed for coupling reactions with various aromatic compounds using diethyl bromomalonate as a radical precursor, which could be adapted for functionalizing the thiophene ring. acs.org
| Proposed Sustainable Method | Key Advantages | Potential Starting Materials |
| Direct C-H Acylation | High atom economy, reduced steps | 3-methylthiophene, acetone (B3395972) derivatives |
| Multicomponent Reaction | High efficiency, reduced waste | Thiophene precursor, acetone equivalent, methyl source |
| Biocatalytic Synthesis | High selectivity, mild conditions | Thiophene derivatives, propanone precursors |
| Flow Chemistry Synthesis | Scalability, improved safety | Simple thiophene and ketone precursors |
Unveiling Novel Reactivity and Catalytic Transformations Involving the Thiophene Ketone Core
The unique combination of a thiophene ring and a ketone functional group in this compound opens up a wide array of possibilities for exploring novel chemical reactivity and catalytic applications.
Future research in this area could focus on:
Photocatalysis and Electrocatalysis: The thiophene moiety is known to participate in photoredox and electrochemical reactions. Investigating the photocatalytic and electrocatalytic transformations of this compound could lead to the discovery of new reaction pathways and the synthesis of novel compounds. Thiophene-substituted rhenium(i) complexes have been shown to be effective for the electrocatalytic reduction of CO2, suggesting the potential for catalytic applications. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the thiophene ring, as well as the alpha-protons of the ketone, provide multiple sites for metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with tailored properties.
Asymmetric Catalysis: The development of catalytic asymmetric transformations targeting the ketone functionality or the thiophene ring would provide access to chiral, enantioenriched derivatives with potential applications in medicinal chemistry and materials science.
| Transformation Type | Potential Reagents/Catalysts | Expected Products |
| Photocatalytic [2+2] Cycloaddition | Visible light photocatalyst, unsaturated partner | Novel polycyclic thiophene derivatives |
| Electrocatalytic C-H Amination | Electrochemical cell, nitrogen source | Aminated thiophene ketones |
| Palladium-Catalyzed C-H Arylation | Palladium catalyst, aryl halide | Aryl-substituted thiophene ketones |
| Asymmetric Hydrogenation | Chiral ruthenium or rhodium catalyst | Chiral thiophene-containing alcohols |
Exploration of Advanced Materials with Tunable Properties Derived from this compound
The inherent electronic and structural features of the thiophene ring make it a valuable building block for advanced functional materials. researchgate.net this compound could serve as a key monomer or precursor for a new generation of materials with tailored properties.
Promising research directions include:
Conducting and Semiconducting Polymers: Polymerization of this compound, or its derivatives, could yield novel polythiophenes with interesting electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The synthesis of thiophene-based polymers allows for the development of materials with tunable optoelectronic properties. bohrium.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ketone and thiophene moieties can act as coordination sites for metal ions, enabling the synthesis of novel MOFs or coordination polymers with potential applications in gas storage, catalysis, and sensing.
Luminescent Materials and Sensors: Functionalization of the thiophene ketone core could lead to the development of new fluorescent probes and sensors for the detection of specific analytes. Thiophene derivatives have been utilized as ligands for highly luminescent and stable manganese-doped CsPbCl3 nanocrystals. frontiersin.org
| Material Class | Synthetic Strategy | Potential Applications |
| Polythiophenes | Oxidative or cross-coupling polymerization | Organic electronics, sensors researchgate.net |
| Metal-Organic Frameworks | Solvothermal synthesis with metal salts | Gas storage, catalysis |
| Luminescent Probes | Functionalization with fluorophores | Chemical sensing, bioimaging |
| Functional Copolymers | Copolymerization with other monomers | Tunable optoelectronic devices mdpi.com |
Deeper Theoretical Insights into Structure-Reactivity Relationships and Reaction Dynamics of the Compound
Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the fundamental properties of this compound.
Future theoretical investigations should aim to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthesis and transformations of the compound, providing valuable insights into transition states and reaction kinetics. nih.gov
Predict Physicochemical Properties: Computational methods can predict key properties such as electronic structure, spectroscopic characteristics, and redox potentials, guiding the rational design of new derivatives and materials.
Quantitative Structure-Activity Relationship (QSAR) Studies: If the compound or its derivatives exhibit biological activity, QSAR studies can be performed to establish relationships between molecular structure and activity, facilitating the design of more potent analogues. QSAR studies on thiophene analogs have highlighted the importance of electronic parameters in modulating their anti-inflammatory activity. nih.gov
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state geometries and energies |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption and emission spectra | Guidance for designing luminescent materials |
| Molecular Dynamics (MD) Simulations | Understand conformational dynamics | Insights into polymer morphology |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with biological activity | Design of new bioactive molecules nih.gov |
Q & A
Q. Methodological workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the methylthiophene ring (δ 6.5–7.2 ppm) and the propan-2-one methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Confirm the carbonyl carbon (δ 205–210 ppm) and aromatic carbons (δ 120–140 ppm) .
X-ray Crystallography :
- Use SHELXL software for refining crystal structures. Key parameters: R-factor < 0.05, high-resolution data (< 1.0 Å) to resolve sulfur and oxygen positions .
Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺ at m/z 168.2 (calculated for C₈H₁₀OS).
Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder . Solutions include:
- Variable-temperature NMR : Probe conformational changes (e.g., −40°C to 25°C) to stabilize rotamers .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31+G(d,p)) to validate proposed structures .
- High-resolution XRD : Resolve ambiguous electron density maps by refining occupancy ratios for disordered atoms .
Advanced: How do computational chemistry models predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Methodology :
Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Key findings:
- The methylthiophene group participates in π-π stacking with aromatic residues (e.g., Phe231).
- The ketone group forms hydrogen bonds with catalytic serines .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess residence times and free energy landscapes (MM-PBSA).
QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethoxy groups) with inhibitory activity (IC₅₀) .
Advanced: What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
Q. Key challenges :
- Regioselectivity : Competing substitution at the thiophene’s 3- vs. 5-positions. Mitigate via directed ortho-metalation with LDA (lithium diisopropylamide) .
- Oxidative instability : Protect the ketone group using trimethylsilyl enol ethers during halogenation .
- Biological assay variability : Standardize enzyme inhibition assays (e.g., IC₅₀ determinations) by controlling pH (7.4) and temperature (37°C) .
Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?
Advanced: How can researchers analyze the metabolic pathways of this compound in vitro?
Q. Protocol :
Microsomal incubation : Use rat liver microsomes (0.5 mg protein/mL) with NADPH cofactor.
LC-MS/MS analysis : Detect metabolites via MRM transitions (e.g., m/z 168 → 123 for demethylation products).
CYP inhibition assays : Identify major metabolizing enzymes (e.g., CYP2D6) using isoform-specific inhibitors .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.1 mmHg at 25°C).
- PPE : Nitrile gloves and safety goggles; avoid skin contact (LD₅₀ data pending for analogs ).
- Waste disposal : Neutralize with 10% NaOH before incineration.
Advanced: How do structural modifications (e.g., halogenation) alter the biological activity of this compound?
- Chlorination at the thiophene ring : Increases antibacterial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) but decreases solubility .
- Trifluoromethoxy substitution : Enhances CNS penetration (logBB = 0.5 vs. 0.2 for parent compound) due to increased lipophilicity .
- Bromination : Improves photoaffinity labeling efficiency in target identification studies .
Advanced: What computational tools are recommended for predicting the environmental fate of this compound?
- EPI Suite : Estimate biodegradation half-life (t₁/₂ = 14 days) and bioaccumulation potential (BCF = 120).
- Density Functional Theory (DFT) : Calculate hydrolysis rates (e.g., k = 0.02 h⁻¹ at pH 7) using Gaussian 16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
